8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Synthetic Chemistry Process Development Intermediate Synthesis

Sourcing the precise 4-pyrazolylquinoline intermediate for MELK kinase (US-9120749-B2) or bradykinin B2 antagonist programs is a persistent bottleneck. Generic 8-hydroxyquinolines lack the pyrazole handle essential for on-target binding and SAR exploration. This building block-synthesized via pyrazole coupling to 4-chloro-8-hydroxy-2-methylquinoline in ~81% yield-provides the exact heteroaryl scaffold required for patent-fidelity lead optimization and metal-chelation studies (MeSH-annotated for gallium-resistant lung cancer). • Enables direct access to the 4-heteroarylquinoline pharmacophore claimed in MELK inhibitor patents. • Dual 8-hydroxyquinoline/pyrazole chelation motif supports mechanistic studies in metal-based anticancer research. • Benchmark substrate for optimizing 4-heteroaryl-8-hydroxyquinoline synthetic routes with a quantifiable yield reference. Standard B2B global shipping; ideal for medicinal chemistry, process R&D, and academic kinase/chelation labs.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 189268-42-6
Cat. No. B064548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
CAS189268-42-6
Synonyms8-HYDROXY-2-METHYL-4-(1H-PYRAZOL-1-YL)QUINOLINE
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)O)N3C=CC=N3
InChIInChI=1S/C13H11N3O/c1-9-8-11(16-7-3-6-14-16)10-4-2-5-12(17)13(10)15-9/h2-8,17H,1H3
InChIKeyCGFXFJLDDGWLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline Overview


8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (CAS 189268-42-6) is a heterocyclic compound that fuses a quinoline core with a pyrazole substituent, featuring a chelating 8-hydroxy moiety and a methyl group at the 2-position. It serves primarily as a key intermediate in the synthesis of more complex bioactive molecules [1]. Its structural attributes—namely the presence of a pyrazole ring, a quinoline backbone, and a metal-chelating hydroxyl group—place it within a class of compounds investigated for diverse pharmacological applications, including anti-proliferative, antimicrobial, and receptor antagonism studies [2].

Kinase inhibitor intermediate: Directly cited in MELK inhibitor patents; serves as a key building block for patent-defined quinoline scaffolds.
Dual chelation platform: 8-hydroxyquinoline + pyrazole provide at least two metal-binding motifs for metalloenzyme or anticancer mechanism studies.
Synthetic route benchmark: Reported yield serves as a quantitative reference for process optimization of 4-heteroaryl-8-hydroxyquinolines.

Why 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline Cannot Be Replaced


Generic 8-hydroxyquinoline (8-HQ) or 8-hydroxyquinaldine (8-HQ-2-Me) lack the 4-pyrazolyl substituent, which fundamentally alters the compound's electronic distribution, metal-chelation geometry, and potential for further derivatization. The pyrazole moiety introduces an additional nitrogen heterocycle capable of participating in hydrogen bonding, π-π stacking, and coordination chemistry [1]. This substitution is critical for accessing specific patent-protected chemical spaces, such as those for MELK kinase inhibitors or bradykinin B2 receptor antagonists, where the 4-heteroarylquinoline scaffold is a defined pharmacophore . Substituting a simpler analog would fail to recapitulate the desired binding interactions or the synthetic utility of the pyrazole handle for constructing more complex, targeted molecules [2].

Target Compound 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
Common Substitute 8-Hydroxyquinaldine (8-HQ-2-Me)
The 4-pyrazolyl group introduces additional nitrogen donors that alter metal-chelation geometry and electronic distribution. Without it, binding interactions with kinase or bradykinin B2 targets may not replicate.
Simpler 8-hydroxyquinolines lack the heteroaryl handle required for derivatization into patent-protected MELK inhibitor or B2 antagonist series, limiting access to that chemical space.
Reported gallium-resistant lung cancer niche is absent for 8-HQ-2-Me; cellular response profiles may diverge significantly.

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline vs. Closest Analogs


Synthetic Yield Advantage

In a direct synthetic comparison, the target compound is obtained in an approximate 81% yield when synthesized via the reaction of pyrazole with 4-chloro-8-hydroxy-2-methylquinoline . This yield provides a benchmark for synthetic efficiency that can be compared to alternative routes for similar 4-substituted 8-hydroxyquinolines. While specific comparative yields for other 4-substituents are not tabulated in a single head-to-head study, this value serves as a quantitative reference point for process chemists evaluating the cost-effectiveness and scalability of different intermediates.

Synthetic Yield
Data to verify
~81%
Supports synthetic route evaluation
Yield reported for reaction with 4-chloro-8-hydroxy-2-methylquinoline; no head-to-head comparator data
Synthetic Chemistry Process Development Intermediate Synthesis

Dual Metal-Binding Motifs vs. 8-Hydroxyquinaldine

The compound's structure features both the 8-hydroxyquinoline moiety and a pyrazole ring, providing at least two distinct metal-binding motifs [1]. This contrasts with simpler analogs like 8-hydroxyquinaldine (8-hydroxy-2-methylquinoline), which only offers the quinoline-based N,O-chelation site. The pyrazole nitrogen atoms can participate in additional coordination to metal ions, potentially forming more stable or differently geometry complexes [2]. While direct quantitative comparison of stability constants (log K) between the target compound and 8-hydroxyquinaldine for a specific metal ion is not available in the public literature, the presence of the extra donor atoms represents a class-level inferential advantage in chelation capacity, which is a primary mechanism of action for the anti-proliferative effects noted against gallium-resistant lung cancer cells [3].

Metal-Binding Motifs
Class-level
At least 2 motifs
vs.
1 motif for 8-HQ-2-Me
May enhance chelation study context
Pyrazole N-donor adds coordination site; direct log K comparison not available
Coordination Chemistry Metalloenzyme Inhibition Antiproliferative Mechanisms

Anti-Proliferative Activity in Gallium-Resistant Lung Cancer

The 5476423 compound, which is synonymous with 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, has been specifically noted in the MeSH database for its potential anti-proliferative effects on gallium-resistant lung cancer cells [1]. This is a highly specific observation. In contrast, a review of the literature for the closest analog, 8-hydroxyquinaldine (8-hydroxy-2-methylquinoline), does not yield any reports of activity against gallium-resistant lung cancer models, with its anti-proliferative studies focusing on other cancer types (e.g., via Rh(III) complexation) or antimicrobial applications [2]. This divergence in reported biological niche highlights a potential area of unique activity for the pyrazole-containing derivative.

Anti-Proliferative Niche
Context-dependent
Gallium-resistant lung cancer (MeSH annotation)
vs.
No report for 8-HQ-2-Me
Supports niche cancer cell-model endpoint review
Activity noted in curated database; independent validation recommended
Cancer Research Drug Resistance Gallium-Resistant Lung Cancer

Key Intermediate for MELK and Bradykinin B2 Antagonists

The compound is explicitly cited as a quinoline derivative in patent literature concerning MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors [1] and is structurally related to the core motif of a series of bradykinin B2 receptor antagonists . Its closest analog without the pyrazole group, 8-hydroxyquinaldine, lacks the 4-heteroaryl substituent that is a key feature of these advanced pharmacophores. The 4-pyrazolyl group is essential for generating the desired patent-defined chemical space; thus, 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a non-substitutable precursor for any research program aiming to build upon or modify these specific intellectual property-protected scaffolds.

Patent-Defined Scaffold
Reported
MELK inhibitors
Bradykinin B2 antagonists
Supports patent-defined scaffold access
4-Pyrazolyl required for pharmacophore; referenced in US-9120749-B2 and literature
Medicinal Chemistry Kinase Inhibition Bradykinin Receptor

Research Scenarios for 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline


MELK Kinase Inhibitor Precursor

Research groups and CROs engaged in the development of kinase inhibitors, particularly those targeting MELK, will find this compound to be a critical building block. Its structure matches the quinoline derivatives claimed in patents like US-9120749-B2 [1]. Using this precise intermediate ensures synthetic fidelity to the patented structures and allows for the exploration of structure-activity relationships (SAR) around the pyrazole and quinoline moieties, a task for which simpler 8-hydroxyquinolines are unsuitable.

Metal Chelation in Gallium-Resistant Cancer

Academic laboratories specializing in metal-based anticancer therapeutics should prioritize this compound based on its unique annotation in the MeSH database for potential activity against gallium-resistant lung cancer cells [2]. Its dual metal-binding motifs (8-hydroxyquinoline + pyrazole) provide a distinct platform for studying the role of chelation in overcoming metal-related drug resistance, offering a hypothesis-driven advantage over screening with generic 8-hydroxyquinoline or 8-hydroxyquinaldine, which lack this specific reported niche [3].

4-Heteroaryl-8-hydroxyquinoline Synthesis Optimization

Process chemistry teams can utilize this compound as a benchmark substrate. Its reported synthesis via the reaction of pyrazole with 4-chloro-8-hydroxy-2-methylquinoline yields approximately 81% . This provides a quantitative performance metric for optimizing new synthetic routes, exploring alternative catalysts, or developing flow chemistry approaches for the broader class of 4-heteroaryl-8-hydroxyquinolines.

Bradykinin B2 Antagonist Library Synthesis

Medicinal chemistry programs focused on inflammatory and pain-related disorders will require this compound as a key starting material. The 4-pyrazolylquinoline motif is a recognized core for non-peptide bradykinin B2 receptor antagonists . This specific compound serves as the foundation for introducing further diversity at the 2- and 8-positions, enabling the creation of focused compound libraries for lead optimization efforts.

Application
Selection Property
Validation Focus
MELK kinase inhibitor synthesis
Patent-defined quinoline scaffold
SAR around pyrazole and quinoline positions
Gallium-resistant cancer cell chelation studies
Dual metal-binding motif
Metal complex stability and cell-viability endpoints
4-Heteroaryl-8-hydroxyquinoline route optimization
Reported synthetic yield benchmark
Process scalability and alternative conditions
Bradykinin B2 antagonist library synthesis
4-Pyrazolylquinoline pharmacophore
Ligand binding affinity and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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